Isopilocarpic acid
Overview
Description
Isopilocarpic acid is a chemical compound . It has a molecular formula of C11H18N2O3 .
Synthesis Analysis
This compound can be estimated using a high-performance liquid chromatographic method. This method allows the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid, and this compound . Pilocarpine in ophthalmic solutions decomposes fairly rapidly to give isopilocarpine, pilocarpic acid, and this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18N2O3 . The molecular weight is 226.272 Da . The sodium salt form of this compound has a molecular weight of 248.25 .Chemical Reactions Analysis
Pilocarpine, a related compound, in ophthalmic solutions decomposes fairly rapidly to give isopilocarpine, pilocarpic acid, and this compound . The extent of this degradation depends on factors such as pH, temperature, and time .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H18N2O3 and a molecular weight of 226.272 Da . The sodium salt form of this compound has a molecular weight of 248.25 .Scientific Research Applications
Analytical Methods and Detection
Isopilocarpic acid, along with pilocarpine, isopilocarpine, and pilocarpic acid, can be determined using various analytical methods. High-performance liquid chromatography (HPLC) with tandem mass spectrometric detection is a notable method for determining these compounds in human plasma and urine. This method is characterized by its high sensitivity and selectivity, enabling the investigation of the metabolic fate and elimination of pilocarpine after oral administration in humans (van de Merbel et al., 1998). Another approach involves using a Spherisorb-CN bonded phase column with an aqueous solution of triethylamine as a mobile phase, allowing for effective separation and detection by UV absorption (Gómez-Gomar et al., 1989).
Stability and Decomposition Analysis
Studies have been conducted to assess the stability and decomposition of pilocarpine in different conditions, which is crucial for its use in pharmaceutical preparations. HPLC has been effectively used to measure pilocarpine and its degradation products, including this compound, in commercial preparations. For instance, a study found no significant contamination of commercial pilocarpine with isopilocarpine and pilocarpic acid (Drake et al., 1982). Moreover, the relative lactonization rates of pilocarpic acid and this compound have been studied in acidic media, showing a significant difference in their rates, which was rationalized through molecular modelling and molecular orbital calculations (Charman et al., 1992).
Pharmacological Implications
In pharmacological contexts, the degradation of pilocarpine to this compound and other compounds is an important consideration. For example, in aqueous systems, pilocarpine can hydrolyze to pilocarpic acid and epimerize to isopilocarpine, which in turn can hydrolyze to this compound. The extent of this degradation depends on factors like pH, temperature, and time, affecting the pharmacological efficacy of pilocarpine formulations (Echezarreta-López et al., 1999).
Methodological Developments
Research has also focused on improving the methods for separating and analyzing pilocarpine and its degradation products, including this compound. For instance, studies have looked into the optimization of capillary electrophoresis for better separation of these compounds (Persson & Åström, 1997). Furthermore, advancements in chromatographic techniques have facilitated the efficient determination of pilocarpine, isopilocarpine, pilocarpic acid, and this compound in various preparations, contributing to improved quality control in pharmaceutical products (Kennedy & Mcnamara, 1981).
Safety and Hazards
Properties
IUPAC Name |
(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPDGADPABWOY-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187926 | |
Record name | Isopilocarpic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34350-99-7 | |
Record name | Isopilocarpic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034350997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopilocarpic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPILOCARPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML9DTP0QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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